tert-Butyl 4-benzylpiperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-benzylpiperazine-1-carboxylate is a chemical compound that serves as a versatile building block in synthetic organic chemistry. It is related to various piperazine derivatives that have been synthesized and characterized for their potential applications in medicinal chemistry and as intermediates for biologically active compounds.
Synthesis Analysis
The synthesis of tert-Butyl 4-benzylpiperazine-1-carboxylate and its derivatives involves various strategies. For instance, the synthesis of related compounds such as tert-butyl phenylazocarboxylates involves nucleophilic substitutions and radical reactions . Enantioselective synthesis methods have been developed for related compounds, using key steps like iodolactamization . Chiral auxiliaries derived from tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate have been used for the synthesis of enantiomerically pure compounds . Additionally, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves condensation reactions .
Molecular Structure Analysis
The molecular structure of tert-Butyl 4-benzylpiperazine-1-carboxylate derivatives has been elucidated using various techniques. X-ray diffraction studies have been conducted to determine the crystal structure of related compounds, revealing the geometrical arrangement and confirming the molecular structure . These studies provide insights into the three-dimensional architecture of the molecules and their intermolecular interactions.
Chemical Reactions Analysis
Tert-Butyl 4-benzylpiperazine-1-carboxylate and its analogs undergo a variety of chemical reactions. For example, the related tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate reacts with L-selectride to yield cis isomers, which can be further transformed into trans isomers through the Mitsunobu reaction . The compound tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-Butyl 4-benzylpiperazine-1-carboxylate derivatives are characterized using spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis . These compounds exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and reactivity . The thermal properties and density functional theory (DFT) analyses provide additional information on the stability and electronic structure of these compounds .
Scientific Research Applications
Synthesis of Protein Tyrosine Kinase Inhibitors
- Key Application: "tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate" is an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process involves a series of steps, starting from 4-methylpyridinium, and includes SN2 substitution, borohydride reduction, and oxidation, leading to the target product (Chen Xin-zhi, 2011).
Anticancer Drug Development
- Key Application: "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" is an important intermediate for small molecule anticancer drugs. The synthesis from piperidin-4-ylmethanol includes nucleophilic substitution, oxidation, halogenation, and elimination reactions. This compound is part of many anticancer drugs and has potential applications in treating depression and cerebral ischemia (Binliang Zhang et al., 2018).
Stereoselective Syntheses
- Key Application: "tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate" and its derivatives are used in stereoselective syntheses. These compounds react with L-selectride in anhydrous tetrahydrofuran to give cis isomers, which are further modified through Mitsunobu reaction and alkaline hydrolysis to afford trans isomers (V. Boev et al., 2015).
Synthesis of Biologically Active Benziimidazole Compounds
- Key Application: "tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate" is synthesized as an intermediate for biologically active benziimidazole compounds. The synthesis involves amination of 4-iodo-2-methyl-6-nitroaniline using cost-effective catalysts (Liu Ya-hu, 2010).
Development of Polymer Materials
- Key Application: The synthesis of "4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene" and "1,2-bis(4-aminophenoxy)-4- tert -butylbenzene" led to the development of new polyamides with thermal stability, flexibility, and solubility in various solvents. These materials are significant for producing transparent, flexible, and tough films (S. Hsiao et al., 2000).
CCR2 Antagonists Development
- Key Application: The synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a critical intermediate for CCR2 antagonists, involves an iodolactamization step. This demonstrates its application in drug development (C. Campbell et al., 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-9-17(10-12-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSMUYEAWMYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342772 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-benzylpiperazine-1-carboxylate | |
CAS RN |
57260-70-5 | |
Record name | 1-Boc-(4-benzyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-benzylpiperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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